molecular formula C18H24N2O2 B4009609 N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide

N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide

Cat. No. B4009609
M. Wt: 300.4 g/mol
InChI Key: WUVSGKYWYFKRAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetracyclic isoquinoline derivatives involves efficient methods starting from basic acids like L-malic acid and L-tartaric acid, showcasing the stereoselective introduction of quaternary carbon centers through N-acyliminium ion cyclization processes (Lee, Park, Chung, & Lee, 1997). Another study presents a two-step procedure from basic reagents via Povarov cycloaddition reaction/N-furoylation processes to synthesize a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, illustrating a method that integrates the structure's complexity (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Molecular Structure Analysis

Crystallographic studies provide a detailed view of related compounds, revealing their intricate molecular geometry. For instance, the crystal structure of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, a compound synthesized through photochemical reactions, was thoroughly characterized, offering insights into the spatial arrangement and bonding patterns characteristic of this class of molecules (Liu, Shi, & Xu, 2003).

Chemical Reactions and Properties

Research into the chemical reactivity of isoquinoline derivatives has demonstrated a variety of reaction pathways. For example, the Niobium pentachloride-promoted conversion of carboxylic acids to carboxamides highlights a method to synthesize tetrahydroisoquinoline alkaloid structures, offering a practical approach under mild conditions (Nery, Ribeiro, Lopes, & Lopes, 2003). Similarly, reactions of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine have been studied, resulting in mixtures of trans- and cis-tetrahydroisoquinoline-4-carboxylic acids, showcasing the diversity of outcomes based on solvent and temperature conditions (Kandinska, Kozekov, & Palamareva, 2006).

Physical Properties Analysis

While specific studies on the physical properties of N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide were not identified, research in related compounds emphasizes the importance of understanding melting points, solubility, and other physical characteristics that influence their reactivity and potential applications.

Chemical Properties Analysis

Investigations into the chemical properties of isoquinoline derivatives focus on their reactivity, including the ability to undergo various organic transformations. The catalytic asymmetric tandem reaction of tertiary enamides, for example, facilitates the rapid construction of pyrrolo[2,1-a]isoquinoline alkaloid derivatives, demonstrating the compound's versatility in synthesizing structurally complex and biologically relevant molecules (Xu, Zhao, Zhu, & Wang, 2016).

properties

IUPAC Name

N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-18(17-5-2-10-22-17)19-15-7-6-13-8-9-20(12-14(13)11-15)16-3-1-4-16/h6-7,11,16-17H,1-5,8-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVSGKYWYFKRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide
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N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide
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N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide
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N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide
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N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide
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N-(2-cyclobutyl-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide

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